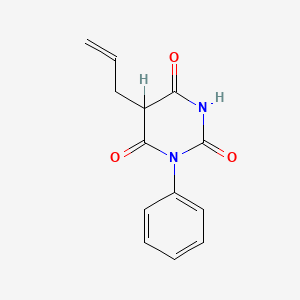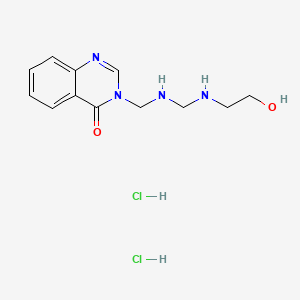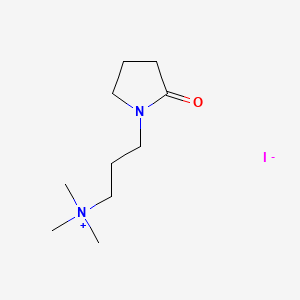
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide is a chemical compound with the molecular formula C10-H21-N2-O.I and a molecular weight of 312.23 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinyl group attached to a propyl chain, which is further connected to a trimethylammonium group.
Méthodes De Préparation
The synthesis of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves several steps. One common method includes the reaction of 3-(2-oxo-1-pyrrolidinyl)propylamine with trimethylamine in the presence of an iodide source . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide can be compared with other similar compounds, such as:
N,N,N-trimethyl-3-(2-oxopyrrolidin-1-yl)propan-1-aminium iodide: This compound shares a similar structure but may have different reactivity and applications.
(2-oxo-1-pyrrolidinyl)pyrimidines: These compounds have a pyrrolidinyl group attached to a pyrimidine ring, offering different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
7435-93-0 |
|---|---|
Formule moléculaire |
C10H21IN2O |
Poids moléculaire |
312.19 g/mol |
Nom IUPAC |
trimethyl-[3-(2-oxopyrrolidin-1-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H21N2O.HI/c1-12(2,3)9-5-8-11-7-4-6-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FBMRDXBCSRQQPK-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCN1CCCC1=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


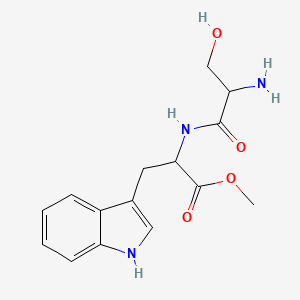
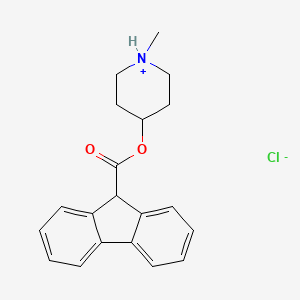
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

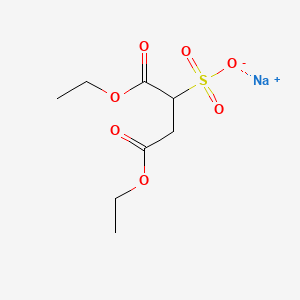
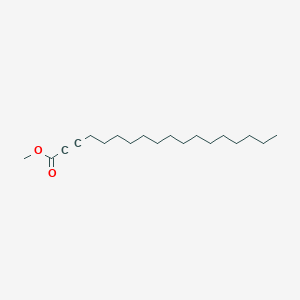
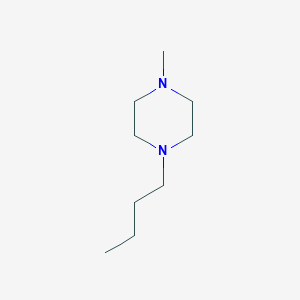

![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)
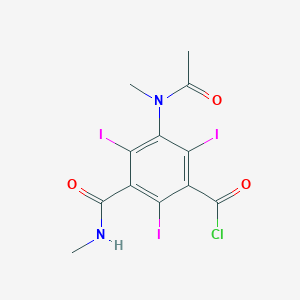
![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
